Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

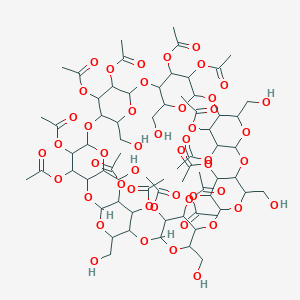

The compound “[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate” is a highly complex organic molecule. This compound features multiple acetoxy groups and hydroxymethyl groups, indicating it is likely a derivative of a larger polycyclic structure. Such compounds are often of interest in fields like medicinal chemistry, materials science, and synthetic organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound would likely involve multiple steps, including protection and deprotection of functional groups, selective acetylation, and cyclization reactions. The starting materials could include polyhydroxy compounds and acetic anhydride for acetylation. Reaction conditions would need to be carefully controlled to ensure selective acetylation and to avoid overreaction.

Industrial Production Methods

Industrial production of such a complex molecule would require advanced techniques such as automated synthesis and high-throughput screening. The use of catalysts and optimized reaction conditions would be essential to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The acetoxy groups can be reduced to hydroxyl groups.

Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

Substitution: Reagents like NaOH (Sodium hydroxide) or other nucleophiles.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of polyhydroxy compounds.

Substitution: Formation of new functionalized derivatives.

Applications De Recherche Scientifique

This compound could have several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions due to its multiple functional groups.

Medicine: Possible applications in drug development, particularly in designing molecules with multiple active sites.

Industry: Use in the development of advanced materials with specific properties.

Mécanisme D'action

The mechanism of action would depend on the specific application. In medicinal chemistry, the compound could interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The multiple functional groups allow for diverse interactions with enzymes, receptors, and other biomolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclodextrins: Similar polycyclic structures with multiple hydroxyl groups.

Polysaccharides: Complex carbohydrates with multiple hydroxyl groups.

Polyacetates: Compounds with multiple acetoxy groups.

Uniqueness

This compound’s uniqueness lies in its highly complex structure, combining multiple acetoxy and hydroxymethyl groups in a polycyclic framework

Activité Biologique

Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin (HDA-β-CD) is a chemically modified form of beta-cyclodextrin (β-CD), which is known for its unique ability to form inclusion complexes with various guest molecules. This article explores the biological activity of HDA-β-CD, highlighting its solubility, drug delivery potential, and enzyme interactions, supported by recent research findings and case studies.

1. Chemical Structure and Properties

HDA-β-CD is characterized by the acetylation of hydroxyl groups at the 2 and 3 positions of the beta-cyclodextrin molecule. This modification enhances its solubility in organic solvents and alters its interaction with guest molecules. The degree of substitution (DS) significantly influences its biological properties, including its capacity to form inclusion complexes.

2.1 Solubility and Drug Delivery

HDA-β-CD has been shown to significantly improve the solubility of poorly soluble drugs. For instance, studies indicate that complexation with HDA-β-CD can enhance the solubility and stability of various pharmaceuticals, leading to improved bioavailability. This is particularly relevant in the context of hydrophobic drugs that require effective solubilization for therapeutic efficacy.

2.2 Enzyme Interaction and Inhibition

Recent research has demonstrated that HDA-β-CD exhibits enzyme inhibition properties. It has been observed to interact with enzymes such as acetylcholinesterase (AChE) and α-glucosidase, which are crucial in metabolic pathways. The inhibitory effects can lead to potential therapeutic applications in conditions like diabetes and Alzheimer's disease.

- Case Study : A study revealed that HDA-β-CD significantly inhibited AChE activity, suggesting its potential use in developing treatments for neurodegenerative diseases .

The biological activity of HDA-β-CD can be attributed to several mechanisms:

- Inclusion Complex Formation : The ability of HDA-β-CD to form stable inclusion complexes with various guest molecules enhances their solubility and bioavailability.

- Hydrophobic Interactions : The acetyl groups increase hydrophobic interactions with lipophilic drugs, facilitating better absorption through biological membranes.

- Reduced Toxicity : Compared to other cyclodextrin derivatives, HDA-β-CD exhibits lower hemolytic activity, making it a safer option for drug delivery applications .

4. Applications in Drug Delivery Systems

HDA-β-CD has been utilized in various drug delivery systems due to its favorable properties:

- Non-Viral Gene Delivery : Research indicates that incorporating HDA-β-CD into gene delivery systems can enhance transfection efficiency while reducing cytotoxicity .

- Anticancer Therapy : The complexation of anticancer agents with HDA-β-CD has shown improved therapeutic efficacy against different cancer types by enhancing drug stability and cellular uptake .

5. Conclusion

This compound presents significant potential in pharmaceutical applications due to its enhanced solubility, ability to form stable inclusion complexes, and reduced toxicity. Ongoing research continues to explore its capabilities in drug delivery systems, enzyme inhibition, and overall therapeutic efficacy.

Propriétés

IUPAC Name |

[37,38,39,40,41,42,43,44,45,46,47,48,49-tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H98O49/c1-22(78)92-50-43-36(15-71)106-64(57(50)99-29(8)85)114-44-37(16-72)108-66(59(101-31(10)87)51(44)93-23(2)79)116-46-39(18-74)110-68(61(103-33(12)89)53(46)95-25(4)81)118-48-41(20-76)112-70(63(105-35(14)91)55(48)97-27(6)83)119-49-42(21-77)111-69(62(104-34(13)90)56(49)98-28(7)84)117-47-40(19-75)109-67(60(102-32(11)88)54(47)96-26(5)82)115-45-38(17-73)107-65(113-43)58(100-30(9)86)52(45)94-24(3)80/h36-77H,15-21H2,1-14H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJIYQCXCUPWFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(OC(C1OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4C(OC(C(C4OC(=O)C)OC(=O)C)OC5C(OC(C(C5OC(=O)C)OC(=O)C)OC6C(OC(C(C6OC(=O)C)OC(=O)C)OC7C(OC(C(C7OC(=O)C)OC(=O)C)OC8C(OC(O2)C(C8OC(=O)C)OC(=O)C)CO)CO)CO)CO)CO)CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H98O49 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1723.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.